molecular formula C6H9NO3 B6239393 (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 161551-89-9

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B6239393
CAS No.: 161551-89-9
M. Wt: 143.1
InChI Key:
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Description

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structural features, which include an oxazolidinone ring, a hydroxymethyl group, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an appropriate carbonyl compound, followed by cyclization to form the oxazolidinone ring. The hydroxymethyl group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethenyl group.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes and acids), reduced derivatives (ethyl compounds), and various substituted oxazolidinones.

Scientific Research Applications

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxymethyl and ethenyl groups contribute to the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

Properties

CAS No.

161551-89-9

Molecular Formula

C6H9NO3

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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